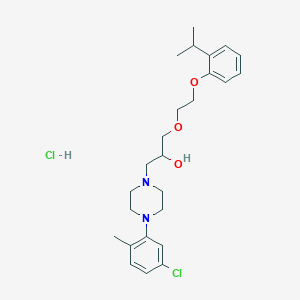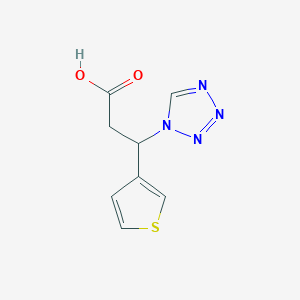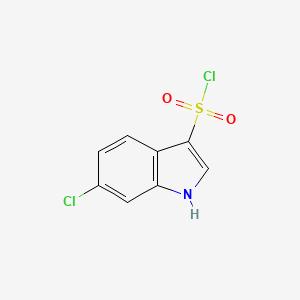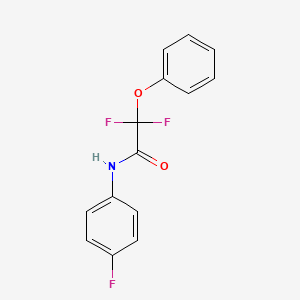
2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C15H9F6NO2 . It is a difluoromethylated compound, a field of research that has seen significant advances in recent years .
Synthesis Analysis
The synthesis of difluoromethylated compounds like “this compound” has been a topic of interest in recent research. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . A unique synthesis route had to be developed for these compounds, which relied on the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a difluoromethyl group (CF2H) and a phenoxy group (C6H5O-) attached to an acetamide moiety . The presence of these groups contributes to the unique properties of this compound.Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .科学的研究の応用
Organic Synthesis Applications
In the realm of organic synthesis, compounds similar to 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide are often employed as intermediates or reagents. For instance, N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], have been developed as site-selective electrophilic fluorinating agents. These compounds can fluorinate a range of substrates under mild conditions, highlighting their utility in introducing fluorine atoms into organic molecules, thereby altering their physical, chemical, or biological properties (Banks, Besheesh, & Tsiliopoulos, 1996).
Material Science Applications
In material science, fluorinated compounds have been explored for their unique properties, such as high optical transparency and low dielectric constants. Fluorinated polyimides, for example, demonstrate great solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications. These materials show promise in electronics and optoelectronics for their low dielectric constants and high transparency (Tao, Yang, Liu, Fan, & Yang, 2009).
Fluorescence Probes
Fluorinated compounds are also integral in designing fluorescence probes. BODIPY-based hydroxyaryl derivatives, for instance, have been synthesized with phenolic or naphtholic subunits, exhibiting absorption and steady-state fluorescence properties that vary with solvent. These compounds enhance fluorescence in acidic solutions and have been used as pH probes in aqueous solutions, excitable with visible light. Such applications underscore the role of fluorinated compounds in developing sensitive and selective tools for biological and chemical sensing (Baruah, Qin, Basarić, De Borggraeve, & Boens, 2005).
将来の方向性
The field of difluoromethylation has seen significant advances in recent years, and “2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide” is part of this exciting research area . Future directions could include further exploration of the synthesis methods, understanding the mechanism of action, and potential applications of these compounds in various fields.
特性
IUPAC Name |
2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-10-6-8-11(9-7-10)18-13(19)14(16,17)20-12-4-2-1-3-5-12/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAHYNZHXVTMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

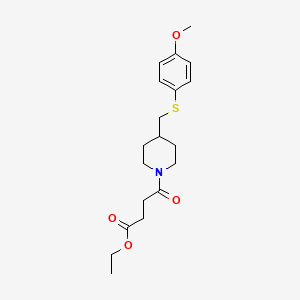
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)
![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2819467.png)
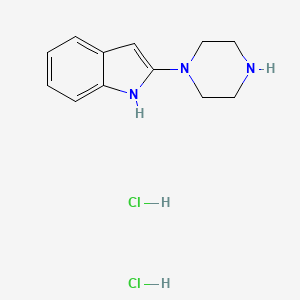
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)

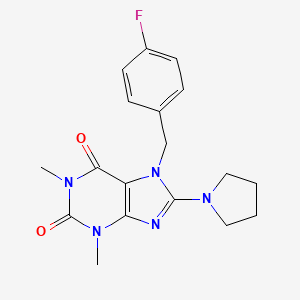
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2819475.png)
![1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2819477.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2819478.png)
